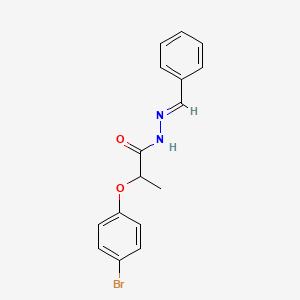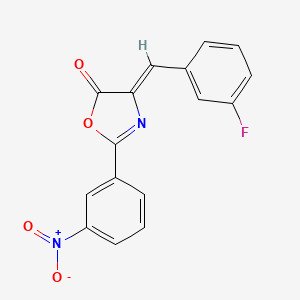![molecular formula C11H13N3O3 B5852527 N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as PFI-2, is a potent and selective inhibitor of the histone lysine methyltransferase SETD7. SETD7 is responsible for the monomethylation of histone H3 at lysine 4 (H3K4me1), a modification that is associated with gene activation. PFI-2 has been shown to inhibit SETD7-mediated H3K4me1 in vitro and in vivo, making it a valuable tool for studying the role of SETD7 in various biological processes.
Mecanismo De Acción
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits SETD7 by binding to the enzyme's active site and preventing the transfer of the methyl group from S-adenosylmethionine (SAM) to histone H3. This results in a decrease in H3K4me1 levels and altered gene expression.
Biochemical and Physiological Effects:
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of SETD7-mediated H3K4me1, altered gene expression, and decreased cell proliferation in cancer cells. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potency and selectivity for SETD7. This allows researchers to specifically target SETD7-mediated H3K4me1 without affecting other histone modifications or cellular processes. However, one limitation of using N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide is its potential off-target effects, as it may inhibit other enzymes that are structurally similar to SETD7.
Direcciones Futuras
There are several future directions for research involving N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the role of SETD7 in cancer, as SETD7 has been shown to be overexpressed in various types of cancer. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide may be used to investigate the therapeutic potential of targeting SETD7 in cancer treatment. Additionally, N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide may be used to investigate the role of SETD7 in other biological processes, such as stem cell differentiation and development. Finally, the development of more potent and selective SETD7 inhibitors may lead to the identification of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide involves several steps, including the preparation of the tetrahydro-2-furanylcarbonyl chloride intermediate and the coupling of this intermediate with 3-pyridinecarboximidamide. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has been used in various scientific research applications, particularly in the field of epigenetics. It has been shown to inhibit SETD7-mediated H3K4me1 in vitro and in vivo, allowing researchers to study the role of SETD7 in gene regulation and other biological processes. N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide has also been used to investigate the role of SETD7 in cancer, as SETD7 has been shown to be overexpressed in various types of cancer.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-10(8-3-1-5-13-7-8)14-17-11(15)9-4-2-6-16-9/h1,3,5,7,9H,2,4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZDXCVZUFJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] oxolane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)



![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)